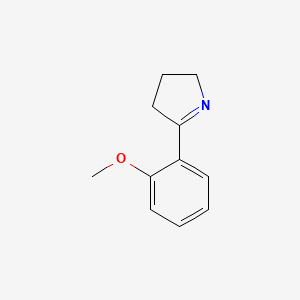

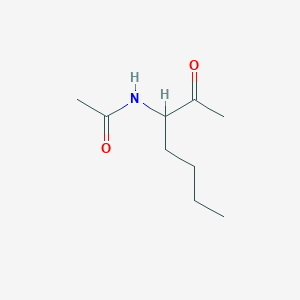

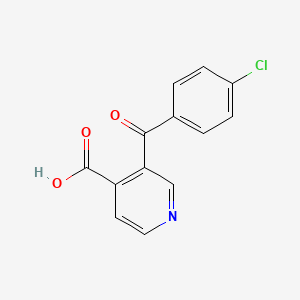

N-(2-oxoheptan-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-oxoheptan-3-yl)acetamide, also known as N-acetyl-2-oxoheptanamide, is a synthetic, nitrogen-containing molecule belonging to the amide class of compounds. N-(2-oxoheptan-3-yl)acetamide has been the subject of a variety of scientific research applications, including its use as an inhibitor of enzymes, as a research tool in studying protein-protein interactions, and as a potential therapeutic agent for various diseases.

科学的研究の応用

Muscarinic Agonist Activity of Substituted Acetamides

- A study on substituted N-(silatran-1-ylmethyl)acetamides revealed their partial muscarinic agonist activity, demonstrating the potential for binding directly to cholinoreceptors of ileal smooth muscle. This suggests a pathway for exploring muscarinic receptor-targeted therapies or studies (Pukhalskaya et al., 2010).

Synthesis of Novel Acetamide Derivatives

- Research on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide introduced a new method for producing these compounds, highlighting a route for chemical synthesis with potential applications in medicinal chemistry and drug development (Yang Chao, 2008).

Coordination Complexes and Antioxidant Activity

- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were synthesized, with studies showing significant antioxidant activity. This opens avenues for exploring these complexes in oxidative stress-related conditions or as antioxidants (Chkirate et al., 2019).

Photochemical and Thermochemical Modeling

- Benzothiazolinone acetamide analogs were studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with findings indicating good light harvesting efficiency (LHE) and non-linear optical (NLO) activity. This suggests a role in enhancing the efficiency of photovoltaic cells (Mary et al., 2020).

Analgesic Activity of Acetamide Derivatives

- A study focusing on the synthesis and investigation of analgesic activities of some acetamide derivatives showed potential in addressing pain through novel compounds, pointing towards therapeutic applications in pain management (Kaplancıklı et al., 2012).

Antimicrobial Agents from Acetamide Derivatives

- The synthesis and evaluation of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives as antimicrobial agents underscore the potential for developing new antibacterial and antifungal treatments (Debnath & Ganguly, 2015).

特性

IUPAC Name |

N-(2-oxoheptan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFDOQZXNRZPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505587 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30057-76-2 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)